molecular formula C14H11ClF2N2O B15076301 1-(5-Chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea

1-(5-Chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea

Cat. No.: B15076301
M. Wt: 296.70 g/mol
InChI Key: QRXKFINHKHTIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of chloro, methyl, and difluoro substituents, contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea typically involves the reaction of appropriate aniline derivatives with isocyanates or carbamoyl chlorides. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane, toluene, or ethanol.

    Catalysts: Base catalysts such as triethylamine or pyridine.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The choice of raw materials, reaction conditions, and purification methods are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding urea derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Halogen substitution reactions, particularly involving the chloro and fluoro groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted urea compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methylphenyl)-3-phenylurea: Lacks the difluoro substituents, leading to different chemical properties.

    1-(2,4-Difluorophenyl)-3-phenylurea: Lacks the chloro and methyl substituents, affecting its reactivity and applications.

Uniqueness

1-(5-Chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea is unique due to the combination of chloro, methyl, and difluoro substituents, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11ClF2N2O

Molecular Weight

296.70 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-(2,4-difluorophenyl)urea

InChI

InChI=1S/C14H11ClF2N2O/c1-8-2-3-9(15)6-13(8)19-14(20)18-12-5-4-10(16)7-11(12)17/h2-7H,1H3,(H2,18,19,20)

InChI Key

QRXKFINHKHTIKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.